molecular formula C21H18FNO3 B1660570 Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester CAS No. 790703-40-1

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester

Cat. No. B1660570
CAS RN: 790703-40-1
M. Wt: 351.4
InChI Key: REALRLKSNZHPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester” is a chemical compound used for research and development . It is not intended for human or veterinary use. The compound has a molecular formula of C21H18FNO3 and a molecular weight of 351.4.


Molecular Structure Analysis

The molecular structure of “Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester” consists of a carbamic acid moiety attached to a phenylmethyl ester group . The molecular formula is C21H18FNO3.

Scientific Research Applications

Pharmaceutical Research Anticholinesterase and Anti-inflammatory Agents

The structure of benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate suggests potential use in pharmaceutical research. Similar fluorinated benzyl carbamates have been designed as agents with expected anticholinesterase and anti-inflammatory activity. These properties could make the compound a candidate for the development of new medications targeting neurological disorders such as Alzheimer’s disease or inflammatory conditions .

Chemical Synthesis Intermediate for Antibiotic Production

This compound may serve as an intermediate in the synthesis of antibiotics. For example, related compounds have been used in the synthesis of linezolid, an antibiotic effective against Gram-positive bacteria resistant to other antibiotics. The process involves a reaction forming an oxazolidone moiety, which is crucial for the antibiotic’s activity .

properties

IUPAC Name

benzyl N-(3-fluoro-4-phenylmethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO3/c22-19-13-18(23-21(24)26-15-17-9-5-2-6-10-17)11-12-20(19)25-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REALRLKSNZHPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727842
Record name Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester

CAS RN

790703-40-1
Record name Benzyl [4-(benzyloxy)-3-fluorophenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 34.9 g of 1-benzyloxy-2-fluoro-4-nitrobenzene (WO 03 064413) (MW: 247.28, 141 mmol) and 340 mg of platinum (5% on activated carbon) in 350 ml of ethyl acetate was stirred at RT and normal pressure under a hydrogen atmosphere. The course of the reaction was monitored by HPLC and the reaction was terminated after 20 h. The catalyst was filtered off and the filtrate was concentrated to dryness under reduced pressure using a rotary evaporator. The oily residue was dissolved in 500 ml of acetone and 250 ml of a saturated sodium hydrogen carbonate solution and 17.5 g of sodium hydrogen carbonate (MW: 84.01, 208 mmol) were added. The mixture was cooled to 5° C. and 26.08 g of benzyl chloroformate (MW: 170.59, 152 mmol) were added dropwise. The mixture was then stirred for 2 h at RT and the course of the reaction was monitored by TLC (hexane/ethyl acetate 3:1). The acetone was removed under reduced pressure, 500 ml of water were added to the residue, and the solid material was filtered off. The crystals were washed with 500 ml of water and dried.
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
26.08 g
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 34.9 g 1-benzyloxy-2-fluoro-4-nitro-benzene (WO03064413) (MW: 247.28, 141 mmol) and 340 mg platinum 5% on activated carbon in 350 ml ethyl acetate was stirred under hydrogen at rt, and normal pressure. The reaction was monitored by HPLC and was complete after twenty hours. The catalyst was filtered over a glass fiber filter, and the filtrate evaporated under reduced pressure to dryness. The oily residue was dissolved in 500 ml acetone and treated with 250 ml of a saturated solution of sodium bicarbonate and 17.5 g of sodium bicarbonate (MW: 84.01, 208 mmol). The mixture was cooled to 50° C. and treated drop wise with 26.08 g of benzyl chloroformate (MW: 170.59, 152 mmol). The reaction was allowed to stirred at room temperature for two hours and monitored by TLC (hexane/ethyl acetate 3:1). The acetone was evaporated, the residue diluted with 500 ml water, and the solid filtered off. The crystals were washed with 500 ml water and dried. Yield: 48.05 g, 95.8%. MS: 352.5 (M+H)+, 350.8, (M−H)−. Method ESI+, ESI−.
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
[Compound]
Name
saturated solution
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
26.08 g
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester
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